molecular formula C16H15N3OS B3009004 N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)cyclopropanecarboxamide CAS No. 893979-49-2

N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)cyclopropanecarboxamide

Cat. No.: B3009004
CAS No.: 893979-49-2
M. Wt: 297.38
InChI Key: QLBYDIURWIIGOL-UHFFFAOYSA-N
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Description

N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C16H15N3OS and its molecular weight is 297.38. The purity is usually 95%.
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Scientific Research Applications

Inhibition of Dihydroorotate Dehydrogenase

Species-related Inhibition

The compound has been investigated for its potential to inhibit dihydroorotate dehydrogenase, a key enzyme in the de novo synthesis of pyrimidines. This is crucial for the development of immunosuppressive agents. A related study explored the effects of similar compounds on mitochondrial dihydroorotate dehydrogenase, demonstrating their potential to reduce pyrimidine nucleotide pools, which are essential for normal immune cell functions (W. Knecht & M. Löffler, 1998).

Chemoselective Cyclization

Synthesis of Thiazoles

Research on the chemoselective cyclization of highly functionalized enamides has been reported, showing an efficient route to synthesize thiazoles. This process involves the use of Lawesson's reagent, highlighting the compound's relevance in the synthesis of heterocyclic compounds (S. Kumar, G. Parameshwarappa, & H. Ila, 2013).

Antioxidant Properties

Evaluation of Benzimidazole Derivatives

Studies on benzimidazole derivatives, related structurally to the compound , have shown significant antioxidant properties, particularly in inhibiting lipid peroxidation in rat liver. This indicates the compound's potential application in exploring antioxidant therapies (C. Kuş, G. Ayhan-Kilcigil, B. Eke, & M. Iscan, 2004).

Anticancer Agents

Novel Thiazole and Thiadiazole Derivatives

A variety of heterocyclic compounds containing thiazole or thiadiazole rings have been synthesized, demonstrating potent anticancer activities. The development of such compounds, including the one , contributes significantly to anticancer drug research (Sobhi M. Gomha, Mohamad R. Abdelaziz, N. A. Kheder, Hassan M. Abdel‐aziz, S. Alterary, & Y. Mabkhot, 2017).

Antimicrobial Evaluation

N-Benzimidazol-1-Yl-Methyl-Benzamide Derivatives

The synthesis of benzimidazol-1-yl-methyl-benzamide derivatives and their evaluation for antimicrobial activity presents another application. These compounds, sharing structural similarities with the chemical , show promise against various microbial strains, demonstrating the compound's potential in antimicrobial drug development (Ritchu Sethi, S. Arora, D. Saini, & Sandeep Jain, 2016).

Properties

IUPAC Name

N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS/c1-10-9-21-16-18-14(8-19(10)16)12-3-2-4-13(7-12)17-15(20)11-5-6-11/h2-4,7-9,11H,5-6H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLBYDIURWIIGOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=CN12)C3=CC(=CC=C3)NC(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.